molecular formula C9H16FNO4S B13616505 tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate

tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate

Katalognummer: B13616505
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: XFDCHRLOVHLGEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate: is a chemical compound with the molecular formula C10H18FNO4S. This compound is known for its unique structure, which includes a cyclopropyl group and a fluorosulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative containing a fluorosulfonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable derivatives makes it useful in the development of biochemical assays and probes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance materials and additives .

Wirkmechanismus

The mechanism of action of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is unique due to its specific combination of a cyclopropyl group and a fluorosulfonyl group. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C9H16FNO4S

Molekulargewicht

253.29 g/mol

IUPAC-Name

tert-butyl N-[1-(fluorosulfonylmethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H16FNO4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12)

InChI-Schlüssel

XFDCHRLOVHLGEB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.